molecular formula C20H21N3O4 B11108369 3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide CAS No. 325483-81-6

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide

Cat. No.: B11108369
CAS No.: 325483-81-6
M. Wt: 367.4 g/mol
InChI Key: RIMTUNZGJJUFDC-OGMQXUJQSA-N
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Description

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C20H21N3O4 and a molecular weight of 367.408 g/mol . This compound is known for its unique structural features, which include a benzamide core substituted with dimethoxy groups and a hydrazinoethylidene linkage to a phenylpropenylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with 2-oxo-2-(2-hydrazinoethyl)benzamide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The hydrazinoethylidene linkage plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is unique due to its specific substitution pattern and the presence of both methoxy and hydrazinoethylidene groups. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

3,4-Dimethoxy-N-(2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)ethyl)benzamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4}. The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Structural Information

  • Molecular Formula : C20H21N3O4
  • SMILES Notation : COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2)OC
  • InChIKey : RIMTUNZGJJUFDC-OGMQXUJQSA-N

Biological Activity

The biological activity of this compound has been investigated in various studies. Although specific literature directly discussing this compound is limited, related compounds with similar structures have shown promising bioactivities.

Anticancer Activity

Research has indicated that derivatives of hydrazine and benzamide exhibit anticancer properties. For example, compounds with hydrazone linkages have demonstrated cytotoxic effects against various cancer cell lines. The presence of the phenyl group and methoxy substituents in this compound may enhance its lipophilicity and ability to penetrate cell membranes, potentially increasing its efficacy against cancer cells.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Compounds with similar structural motifs have been reported to inhibit key enzymes involved in cancer proliferation and metastasis. For instance, hydrazone derivatives have been shown to inhibit proteases and kinases, which are crucial targets in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. Key factors influencing its activity may include:

  • Substituent Positioning : The position of methoxy groups on the aromatic ring can significantly affect the compound's interaction with biological targets.
  • Hydrazine Moiety : The hydrazine component is crucial for biological activity; modifications here can alter potency and selectivity.
  • Phenyl Group : The presence of the phenyl group may enhance binding affinity to target proteins due to π-stacking interactions.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, related research provides valuable insights:

  • Study on Hydrazone Derivatives : A study found that certain hydrazone derivatives exhibited IC50 values in the micromolar range against cancer cell lines, suggesting that structural modifications could lead to enhanced potency .
  • Molecular Docking Studies : Computational studies have shown that similar compounds can effectively bind to active sites of target proteins, indicating a strong potential for this compound in drug design .

Properties

CAS No.

325483-81-6

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C20H21N3O4/c1-26-17-11-10-16(13-18(17)27-2)20(25)21-14-19(24)23-22-12-6-9-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,21,25)(H,23,24)/b9-6+,22-12+

InChI Key

RIMTUNZGJJUFDC-OGMQXUJQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C=C/C2=CC=CC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC=CC2=CC=CC=C2)OC

Origin of Product

United States

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